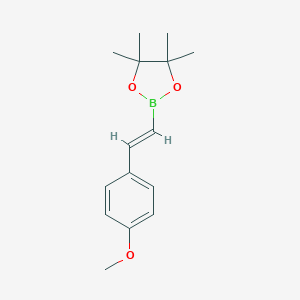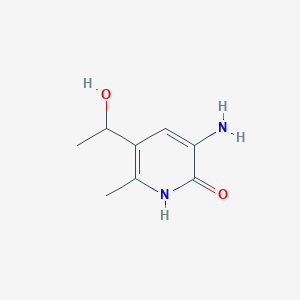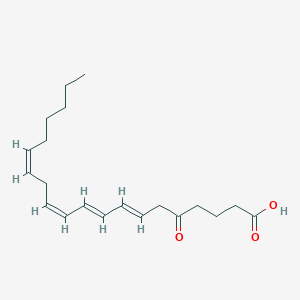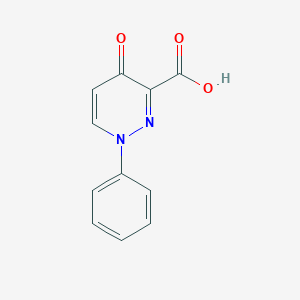
4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid” is a chemical compound with the CAS Number: 147920-37-4 . It has a molecular weight of 216.2 and its IUPAC name is 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8N2O3/c14-9-6-7-13 (12-10 (9)11 (15)16)8-4-2-1-3-5-8/h1-7H, (H,15,16) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is in solid form . Its molecular weight is 216.2 . The InChI code provides information about its molecular structure .科学的研究の応用
- Application : This compound is a chemical reagent used in organic synthesis .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, the use of this reagent would enable the synthesis of a wide range of organic compounds .
- Application : Derivatives of this compound have shown potential as anti-inflammatory agents .
- Method of Application : In this research, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity .
- Results or Outcomes : One of the derivatives, 13a, was found to significantly inhibit the expression of pro-inflammatory cytokines IL-6 and TNF-α in LPS-induced J774A.1, THP-1, and LX-2 cells, and inhibit the activation of the NF-κB pathway. In vivo administration of 13a significantly improved the symptoms of LPS-induced ALI in mice, including alleviating pathological changes in lung tissue, reducing pulmonary edema, and inhibiting macrophage infiltration. In addition, in vivo administration of 13a significantly promoted the survival of LPS-induced septic mice .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Application : Derivatives of this compound have shown potential as anti-inflammatory agents .
- Method of Application : In this research, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity .
- Results or Outcomes : One of the derivatives was found to significantly inhibit the expression of pro-inflammatory cytokines IL-6 and TNF-α in LPS-induced cells, and inhibit the activation of the NF-κB pathway. In vivo administration of this derivative significantly improved the symptoms of LPS-induced acute lung injury (ALI) in mice, including alleviating pathological changes in lung tissue, reducing pulmonary edema, and inhibiting macrophage infiltration. In addition, in vivo administration of this derivative significantly promoted the survival of LPS-induced septic mice .
- Application : This compound is a chemical reagent used in organic synthesis .
- Method of Application : As a reagent, it would be used in a chemical reaction to produce other compounds. The exact method of application would depend on the specific reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, the use of this reagent would enable the synthesis of a wide range of organic compounds .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-oxo-1-phenylpyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-6-7-13(12-10(9)11(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPMPJJBVVFDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363219 |
Source


|
| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |
CAS RN |
147920-37-4 |
Source


|
| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

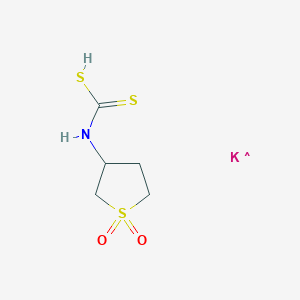
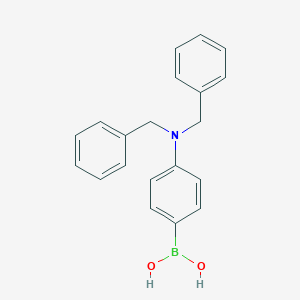
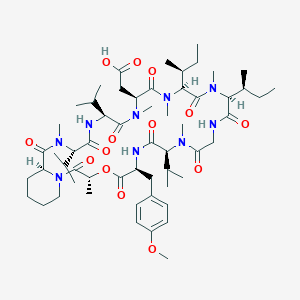
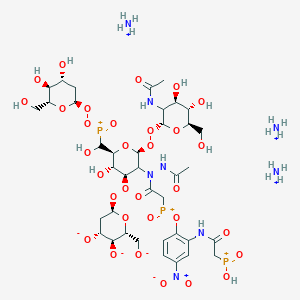
![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

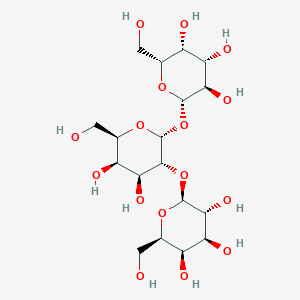
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

